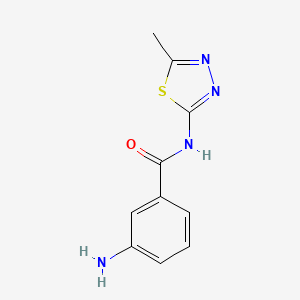

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 5-methyl-1,3,4-thiadiazole moiety via an amide bond. This compound has garnered attention for its role in enzyme inhibition and anticancer applications. Notably, its derivative T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) acts as a selective LSD1 inhibitor, irreversibly binding to the enzyme via a formyl-FAD adduct while demonstrating minimal hematological toxicity in mice .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASJMUGPCYEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223948 | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189749-65-2 | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other bacterial strains. The presence of the 1,3,4-thiadiazole scaffold enhances its potential as a pharmacological agent. Research has shown that similar compounds can inhibit various enzymes and pathogens effectively. For instance, derivatives with thiadiazole rings have been documented to possess substantial antibacterial and antifungal properties, making them promising candidates for drug development .

Anticancer Activity

Studies have demonstrated that 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives can exhibit anticancer activity against several human cancer cell lines. For example, compounds synthesized with this scaffold have shown comparable growth inhibition (GI50) values to standard chemotherapeutic agents like Adriamycin across various cancer types including melanoma and breast cancer .

Neuroprotective Effects

Research indicates that certain thiadiazole derivatives can also function as anticonvulsants, showcasing neuroprotective properties. Compounds similar to this compound have been evaluated for their efficacy in models of epilepsy, providing a foundation for further exploration in neurological applications .

Agricultural Applications

Insecticidal Activity

The compound's structural characteristics allow it to be utilized in agricultural settings as an insecticide. Studies have shown that derivatives of the thiadiazole moiety demonstrate effective insecticidal activities against pests such as Spodoptera littoralis. This highlights the potential for developing new agrochemicals based on this compound to enhance crop protection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key derivatives and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-N-(5-sulfamoyl-1,3-thiadiazol-2-yl)benzamide | Structure | Strong inhibition against carbonic anhydrase enzymes |

| N-(thiazol-2-yl)benzamide | Structure | Exhibits selective antagonistic properties |

| 4-Methyl-N-(5-methylthiazol-2-yl)benzamide | Structure | Potential allosteric modulator |

The unique combination of functional groups in this compound enhances its biological activity while providing opportunities for further modifications to improve efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared to analogs with variations in the benzamide ring, thiadiazole substituents, or additional pharmacophores. Below is a detailed analysis:

Pharmacological Profiles

- Anticancer Activity: Schiff base derivatives (e.g., 7k, 7l) exhibited potent anticancer activity against SK-MEL-2 (melanoma), HL-60 (leukemia), and HeLa cells, with GI₅₀ values comparable to Adriamycin . T-448 showed specificity for LSD1 inhibition without disrupting the LSD1-GFI1B complex, reducing off-target effects .

- Enzyme Inhibition :

Biological Activity

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. Specifically, compounds containing the thiadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Research Findings

- In Vitro Studies : A study evaluated a series of thiadiazole derivatives for their anticancer activity against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin .

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic proteins .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | GI50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7a | SK-MEL-2 | 5.0 | Apoptosis induction |

| 7b | HeLa | 6.5 | Cell cycle arrest |

| 7k | MCF-7 | 4.8 | Modulation of Bcl-2 |

| 7l | HL-60 | 3.9 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Research Findings

- Broad-Spectrum Activity : Compounds derived from thiadiazoles have shown significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. Notably, they exhibited substantial activity against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| A1 | Staphylococcus aureus | 15 |

| A2 | Escherichia coli | 18 |

| B2 | Pseudomonas aeruginosa | 12 |

| A3 | Aspergillus niger | 14 |

Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have been explored in various models.

Research Findings

- Anticonvulsant Properties : Studies indicate that certain derivatives exhibit anticonvulsant activity in animal models through mechanisms involving GABAergic pathways and voltage-gated ion channels .

- Safety Profile : The LD50 values for some derivatives suggest a favorable safety profile with minimal toxicity observed at therapeutic doses .

Table 3: Neuroprotective Activity

| Compound | Model | Protection (%) at Dose (mg/kg) |

|---|---|---|

| Derivative X | MES | 66.67% at 100 |

| Derivative Y | PTZ | 80% at 100 |

Q & A

Q. What are the standard synthetic routes for 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how are intermediates characterized?

Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A common approach involves:

- Step I: Refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride, followed by basification and recrystallization .

- Step II: Microwave-assisted synthesis of intermediates under controlled conditions to enhance reaction efficiency .

- Characterization: Intermediates are validated using TLC (for purity), melting point analysis, and spectroscopic techniques (e.g., H/C NMR, IR, and mass spectrometry) to confirm structural integrity .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, thiadiazole protons at δ 2.5 ppm for methyl groups) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]) and fragmentation patterns align with expected molecular weights (e.g., m/z 277 for the parent compound) .

Q. What in vitro assays are used to evaluate the anticancer activity of this compound?

Answer:

- Cell Viability Assays: MTT or SRB assays measure inhibition of cancer cell lines (e.g., IC values against MCF-7 or HeLa cells) .

- Apoptosis Analysis: Flow cytometry with Annexin V/PI staining detects early/late apoptotic populations .

- Cell Cycle Arrest: DNA content analysis via propidium iodide staining identifies phase-specific arrest (e.g., G2/M phase) .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization: Ethanol or methanol is used to remove impurities, yielding high-purity crystals .

- Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients separate derivatives .

- TLC Monitoring: R values ensure reaction progression and purity before scaling up .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening: Phosphorus oxychloride accelerates cyclocondensation, reducing reaction time from hours to minutes .

- Microwave Assistance: Reduces energy consumption and improves yield (e.g., 75% → 92%) by enabling rapid, uniform heating .

Table 1: Yield Optimization Under Different Conditions

| Condition | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Conventional Reflux | 75 | 4 hours | |

| Microwave-Assisted | 92 | 30 minutes | |

| DMF + POCl Catalyst | 88 | 2 hours |

Q. How are structural modifications designed to enhance pharmacokinetic properties?

Answer:

- Lipophilicity Adjustments: Introducing methyl or halogen groups improves membrane permeability (e.g., 5-methyl-thiadiazole enhances logP by 0.5 units) .

- Bioisosteric Replacement: Replacing oxygen with sulfur in heterocycles (e.g., oxadiazole → thiadiazole) increases metabolic stability .

- Pro-Drug Strategies: Acetylated amino groups improve solubility for in vivo delivery .

Q. How can molecular docking predict target interactions for this compound?

Answer:

- Target Selection: Prioritize kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) based on structural homology .

- Software Tools: AutoDock Vina or Schrödinger Suite calculate binding affinities (ΔG values) and hydrogen bond interactions .

- Validation: Co-crystallization with target proteins (e.g., EGFR-TK) confirms docking poses and binding modes .

Q. What strategies resolve contradictory biological activity data across studies?

Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Structural Validation: Re-synthesize compounds with conflicting results and re-test using identical protocols .

- Meta-Analysis: Compare substituent effects (e.g., electron-withdrawing groups reduce antimicrobial but enhance anticancer activity) .

Q. How is structure-activity relationship (SAR) analysis conducted for dual antimicrobial/anticancer activity?

Answer:

- Substituent Libraries: Synthesize derivatives with varying R-groups (e.g., -Cl, -OCH, -CF) and test against diverse biological targets .

- Pharmacophore Mapping: Identify critical moieties (e.g., thiadiazole core for anticancer; sulfonamide for antimicrobial) using 3D-QSAR models .

- Data Correlation: Plot IC (anticancer) vs. MIC (antimicrobial) to identify non-overlapping structure zones .

Q. How can computational chemistry validate synthetic pathways?

Answer:

- DFT Calculations: Predict reaction energetics (e.g., transition state barriers for cyclization steps) .

- Solvent Modeling: COSMO-RS simulations optimize solvent selection for intermediates .

- Mechanistic Insights: IRC (Intrinsic Reaction Coordinate) analysis confirms stepwise vs. concerted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.